molecular formula C9H9N3O B2511194 6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile CAS No. 1538249-53-4

6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B2511194
CAS No.: 1538249-53-4
M. Wt: 175.191
InChI Key: SXVBWEQACQSFIK-UHFFFAOYSA-N
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Description

6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the pyranopyridine family. This compound is characterized by its fused pyridine and pyran rings, which contribute to its unique chemical properties. It has a molecular formula of C₉H₇N₃O and a molecular weight of 173.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile typically involves a multi-component reaction. One common method is the condensation of malononitrile, aldehydes, and 2-aminopyridine in the presence of a catalyst. The reaction is usually carried out in an aqueous medium at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as piperidine or triethylamine are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile is unique due to its fused pyridine and pyran rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .

Properties

IUPAC Name

6-amino-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-3-8-7-1-2-13-5-6(7)4-12-9(8)11/h4H,1-2,5H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVBWEQACQSFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CN=C(C(=C21)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538249-53-4
Record name 6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile
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